molecular formula C20H22N4O2S2 B2651005 1-(3-(Methylthio)phenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396809-51-0

1-(3-(Methylthio)phenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No.: B2651005
CAS No.: 1396809-51-0
M. Wt: 414.54
InChI Key: ZJKJBGRVQXTTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Methylthio)phenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates several privileged pharmacophores, including a 1,2,4-oxadiazole ring and a urea bridge, which are commonly associated with diverse biological activities. The 1,2,4-oxadiazole moiety is a well-known heterocycle in pharmaceutical research due to its metabolic stability and its ability to participate in hydrogen bonding, making it a valuable scaffold for designing enzyme inhibitors and receptor ligands . Compounds containing the 1,2,4-oxadiazole structure have been extensively investigated for their therapeutic potential, including as anticancer agents that work by inhibiting critical enzymes like thymidylate synthase or by targeting growth factor receptors . Furthermore, urea derivatives are frequently explored for their capacity to act as aspartyl protease inhibitors, which are relevant targets for conditions such as Alzheimer's disease . The specific combination of the 3-(methylthio)phenyl group and the thiophen-3-yl-substituted oxadiazole in this molecule suggests potential for unique binding characteristics and pharmacological properties. Researchers can utilize this compound as a key intermediate or a core structure for developing novel bioactive molecules, studying structure-activity relationships (SAR), and screening for activity against various biological targets. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-27-16-7-5-6-15(12-16)21-19(25)23-20(9-3-2-4-10-20)18-22-17(24-26-18)14-8-11-28-13-14/h5-8,11-13H,2-4,9-10H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKJBGRVQXTTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(Methylthio)phenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS Number: 1798673-42-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects supported by various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O2S2C_{20}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of approximately 399.5 g/mol. The structure features a urea moiety linked to a cyclohexyl group and substituted with thiophene and methylthio groups, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related urea derivatives has shown promising results in inhibiting the proliferation of human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of synthesized urea derivatives against the MCF-7 cell line. The results are summarized in the following table:

CompoundIC50 (µM)Cell Line
Compound A0.37HeLa
Compound B0.73HeLa
Compound C0.95HeLa
Sorafenib7.91HeLa

The compounds demonstrated significantly lower IC50 values compared to sorafenib, indicating higher potency in inducing apoptotic cell death in cancer cells .

The biological activity of This compound is hypothesized to involve multiple pathways:

  • VEGFR Inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that these compounds can induce cell cycle arrest at the sub-G1 phase, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The presence of thiophene and methylthio groups may enhance oxidative stress within cancer cells, contributing to their cytotoxic effects.

Other Biological Activities

In addition to anticancer properties, related compounds have demonstrated various pharmacological activities:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial effects against pathogenic bacteria.
  • Anti-inflammatory Effects : Certain structural modifications have been linked to reduced inflammation markers in vitro.

Comparison with Similar Compounds

Structural Analogs with Urea and Heterocyclic Moieties

Compound BG14112 ()
  • Structure : N-{1-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-(thiophen-3-yl)acetamide
  • Key Differences :
    • Replaces the urea group with an acetamide (-NH-CO-CH2-) linker.
    • Substitutes the thiophene-oxadiazole with a pyrazine-oxadiazole system.
Compound BF37376 ()
  • Structure : 3-{1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(Trifluoromethyl)phenyl]urea
  • Key Differences :
    • Uses a pyridine-oxadiazole core instead of thiophene-oxadiazole.
    • Incorporates a trifluoromethyl (-CF3) group on the phenyl ring.
  • Implications : The -CF3 group increases electronegativity and metabolic resistance, while the pyridine may enhance solubility relative to thiophene .
Compounds 11a–11o ()
  • Common Features : Urea derivatives with thiazole-piperazine scaffolds.
  • Example : 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f).
  • Key Differences :
    • Replaces the cyclohexyl-oxadiazole-thiophene group with a thiazole-piperazine system.
    • Chlorophenyl substituents modulate electronic properties differently than methylthiophenyl.
  • Implications : The piperazine-thiazole system may improve aqueous solubility but reduce membrane permeability compared to the cyclohexyl-oxadiazole group .
Molecular Weight and Functional Groups
Compound Molecular Weight Key Functional Groups
Target Compound ~431 (estimated) Urea, methylthiophenyl, oxadiazole-thiophene
BG14112 369.44 Acetamide, pyrazine-oxadiazole
BF37376 431.41 Urea, trifluoromethylphenyl, pyridine-oxadiazole
11f () 500.2 Urea, chlorophenyl, thiazole-piperazine
  • Synthetic Yields: Urea derivatives in report yields of 83–88%, suggesting efficient isocyanate-amine coupling .

Key Research Findings

  • : A related compound, 1-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexanamine hydrochloride, shares the cyclohexyl-oxadiazole-thiophene motif.
  • : A fragment with a thiophen-2-yl-oxadiazole-ethanol group showed moderate binding to oxidoreductases, suggesting the oxadiazole-thiophene system’s versatility in enzyme targeting .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with precursor functionalization. Key steps include:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile intermediate with hydroxylamine .
  • Step 2: Coupling the oxadiazole-containing cyclohexyl intermediate with 3-(methylthio)phenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea linkage .
  • Optimization: Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis may reduce reaction time compared to traditional heating .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify urea NH protons (~8–10 ppm) and thiophene/oxadiazole aromatic signals .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ or [M–H]⁻) .
  • Infrared Spectroscopy (IR): Detect urea C=O stretch (~1640–1680 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictory data regarding the compound’s solubility and stability in biological assays?

Methodological Answer:

  • Solubility Testing: Use dynamic light scattering (DLS) or nephelometry to assess aggregation in PBS/DMSO mixtures. Compare results across buffer pH (6.5–7.4) .
  • Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .
  • Contradiction Mitigation: Standardize assay protocols (e.g., DMSO concentration ≤1%) and validate with positive controls .

Advanced: What computational strategies are effective for predicting target interactions and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the oxadiazole ring’s electron-deficient π-system for H-bonding or π-π stacking .
  • ADME Prediction: Apply SwissADME or QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability with putative targets (e.g., EGFR or PARP) .

Advanced: How should structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Core Modifications: Synthesize analogs with:
    • Variants: Replace thiophen-3-yl with furan or pyridine in the oxadiazole moiety to alter electron density .
    • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) on the methylthiophenyl ring to enhance H-bond acceptor capacity .
  • Biological Testing: Screen analogs against cancer cell lines (e.g., MCF-7, A549) and measure IC₅₀ values. Correlate activity with computed descriptors (e.g., polar surface area) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Kinase Inhibition: Use ADP-Glo™ kinase assay (e.g., against JAK2 or BRAF) .
  • Antiproliferative Activity: MTT assay in 96-well plates with 72-hour incubation .
  • Cytotoxicity: Compare LC₅₀ values in normal vs. cancer cell lines (e.g., HEK293 vs. HepG2) to assess selectivity .

Advanced: How can regiochemical challenges during oxadiazole formation be addressed?

Methodological Answer:

  • Cyclization Control: Use stoichiometric ZnCl₂ or NH₄OAc as catalysts to favor 1,2,4-oxadiazole over 1,3,4-isomers .
  • Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .
  • Theoretical Validation: Calculate activation energies for competing pathways using Gaussian at the B3LYP/6-31G* level .

Advanced: What strategies enhance metabolic stability for in vivo studies?

Methodological Answer:

  • Deuterium Incorporation: Replace labile hydrogens (e.g., urea NH) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design: Mask the urea group as a carbamate ester for improved oral bioavailability .
  • Microsomal Stability Assay: Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS .

Basic: How can researchers validate the compound’s purity for publication?

Methodological Answer:

  • HPLC: Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection (254 nm). Aim for ≥95% purity .
  • Elemental Analysis: Compare experimental C/H/N/S values with theoretical calculations (deviation ≤0.4%) .

Advanced: What are the best practices for resolving spectral overlaps in NMR characterization?

Methodological Answer:

  • 2D NMR: Perform HSQC and HMBC to assign overlapping aromatic protons (e.g., thiophene vs. oxadiazole) .
  • Variable Temperature NMR: Run at 60°C to sharpen broad NH signals caused by hydrogen bonding .
  • Deuteration: Exchange urea NH protons with D₂O to simplify splitting patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.